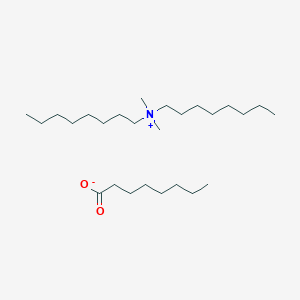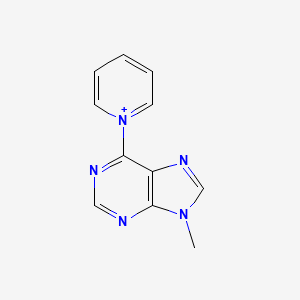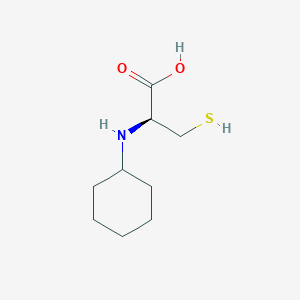![molecular formula C13H18ClNO B14257073 [(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol CAS No. 263769-24-0](/img/structure/B14257073.png)
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol is a chiral compound with a piperidine ring substituted with a chlorophenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol typically involves the following steps:
Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol can be compared with other similar compounds, such as:
[(3R,4S)-4-(4-bromophenyl)-1-methylpiperidin-3-yl]methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol: Fluorine substitution affects the compound’s electronic properties and interactions with biological targets.
Propriétés
Numéro CAS |
263769-24-0 |
|---|---|
Formule moléculaire |
C13H18ClNO |
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H18ClNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m1/s1 |
Clé InChI |
MVNHJEXPDKVMJY-DGCLKSJQSA-N |
SMILES isomérique |
CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)Cl |
SMILES canonique |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)









![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
